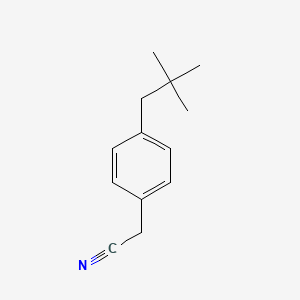

![molecular formula C21H14N2O4 B2477142 3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 519137-46-3](/img/structure/B2477142.png)

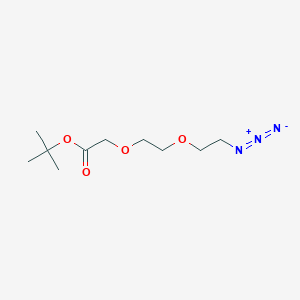

3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a complex organic molecule. It contains a chromen-3-yl group, a phenyl group, and a pyrazol-4-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-oxo-2H-chromen-3-yl propionate and 2-oxo-2H-chromen-3-yl acetate have been synthesized with yields of 72% . Another related compound, ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate, was synthesized with a yield of 99% .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, the IR spectrum of 2-oxo-2H-chromen-3-yl propionate showed characteristic peaks for C=O ester, C=O lactone, C=C, C-H aromatic, C-H aliphatic, and CO .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were synthesized by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the melting point of 2-oxo-2H-chromen-3-yl propionate was found to be 98-100°C .Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

The compound has been studied for its antimicrobial properties. For instance, Vijaya Laxmi et al. (2012) synthesized derivatives of this compound and evaluated their antibacterial activity against various microorganisms like Bacillus subtilis and Escherichia coli. Some derivatives showed moderate to good activity, particularly against Aspergillus niger, indicating potential antifungal applications (Vijaya Laxmi, Kuarm, & Rajitha, 2012). Similarly, Aragade et al. (2012) synthesized a series of derivatives which displayed encouraging antibacterial activity against various bacterial strains (Aragade, Narayanan, Maddi, Patil, Shinde, & Agrawal, 2012).

Plant Growth Promotion

The compound has been utilized in the synthesis of novel enone systems which were estimated for their effect on the growth of selective crops like Hibiscus, Mint, and Basil. This research, conducted by Hassan et al. (2020), indicates a potential application in agriculture (Hassan, Alzandi, & Hassan, 2020).

Antineoplastic Activity

Gašparová et al. (2010) synthesized derivatives of this compound and evaluated their antineoplastic activities on human tumor cell lines. They discovered that certain derivatives could be promising for further development in cancer treatment (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).

Photophysical and Electrochemical Applications

Research by Kumbar et al. (2018) on coumarin pyrazoline derivatives demonstrated their potential in photonic and electronic devices, suggesting utility in materials science (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).

Antioxidant Activity

Al-ayed (2011) studied the antioxidant activities of certain derivatives of this compound. Some compounds were found to be more active than reference antioxidants, suggesting their potential use in pharmacology (Al-ayed, 2011).

Orientations Futures

The future directions for the study of “3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. More research is needed to fully understand their mechanisms of action and potential uses .

Propriétés

IUPAC Name |

(E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGWKXSWQUQHHS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

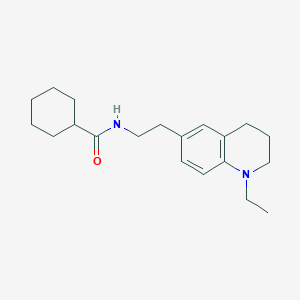

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)

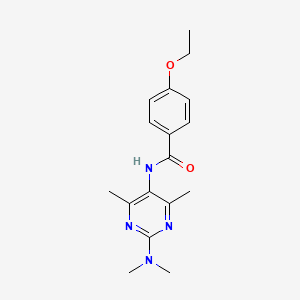

![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)

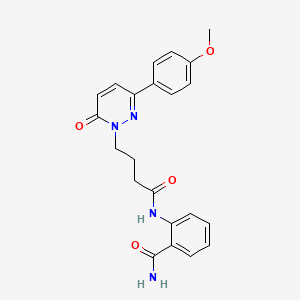

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)

![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)

![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)

![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea](/img/structure/B2477076.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)